molecular formula C14H23N5O2 B13310189 tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate

Cat. No.: B13310189
M. Wt: 293.36 g/mol
InChI Key: RXKXUIFARWHGMG-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex organic compound with the molecular formula C14H23N5O2. This compound is notable for its unique tricyclic structure, which includes multiple nitrogen atoms, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently cyclized to form the tricyclic structure. Common reagents used in these synthetic routes include amines, carboxylic acids, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple nitrogen atoms. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H23N5O2

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 5-amino-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate

InChI

InChI=1S/C14H23N5O2/c1-14(2,3)21-13(20)18-5-4-11-9(8-18)6-16-12-10(15)7-17-19(11)12/h7,9,11,16H,4-6,8,15H2,1-3H3

InChI Key

RXKXUIFARWHGMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CNC3=C(C=NN23)N

Origin of Product

United States

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